molecular formula C22H15ClN2O3 B11564235 N'-[(E)-(2-chloro-5-phenylfuran-3-yl)methylidene]-3-hydroxynaphthalene-2-carbohydrazide

N'-[(E)-(2-chloro-5-phenylfuran-3-yl)methylidene]-3-hydroxynaphthalene-2-carbohydrazide

Cat. No.: B11564235
M. Wt: 390.8 g/mol
InChI Key: YFWKCUGGAWGQRJ-ZMOGYAJESA-N
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Description

N’-[(E)-(2-chloro-5-phenylfuran-3-yl)methylidene]-3-hydroxynaphthalene-2-carbohydrazide is a Schiff base hydrazone compound Schiff bases are known for their wide range of applications in various fields due to their ability to form stable complexes with most transition metal ions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-chloro-5-phenylfuran-3-yl)methylidene]-3-hydroxynaphthalene-2-carbohydrazide typically involves the condensation reaction between 2-chloro-5-phenylfuran-3-carbaldehyde and 3-hydroxynaphthalene-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, which is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-chloro-5-phenylfuran-3-yl)methylidene]-3-hydroxynaphthalene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and hydroxyl positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-[(E)-(2-chloro-5-phenylfuran-3-yl)methylidene]-3-hydroxynaphthalene-2-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound has shown potential as an enzyme inhibitor and could be used in the development of new pharmaceuticals.

    Material Science: Due to its ability to form stable complexes with metal ions, it can be used in the synthesis of coordination polymers and metal-organic frameworks.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and protein-ligand interactions.

    Industrial Applications: It can be used in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-chloro-5-phenylfuran-3-yl)methylidene]-3-hydroxynaphthalene-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit enzyme activity. This inhibition occurs through the coordination of the metal ion with the active site of the enzyme, preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2-chloro-5-phenylfuran-3-yl)methylidene]-3-hydroxynaphthalene-2-carbohydrazide is unique due to its specific structural features, such as the presence of the furan ring and the chloro substituent

Properties

Molecular Formula

C22H15ClN2O3

Molecular Weight

390.8 g/mol

IUPAC Name

N-[(E)-(2-chloro-5-phenylfuran-3-yl)methylideneamino]-3-hydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C22H15ClN2O3/c23-21-17(12-20(28-21)14-6-2-1-3-7-14)13-24-25-22(27)18-10-15-8-4-5-9-16(15)11-19(18)26/h1-13,26H,(H,25,27)/b24-13+

InChI Key

YFWKCUGGAWGQRJ-ZMOGYAJESA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=C(O2)Cl)/C=N/NC(=O)C3=CC4=CC=CC=C4C=C3O

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(O2)Cl)C=NNC(=O)C3=CC4=CC=CC=C4C=C3O

Origin of Product

United States

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